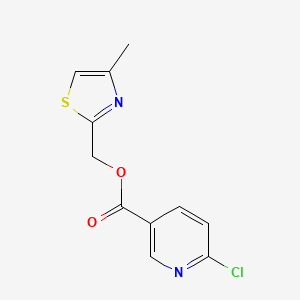

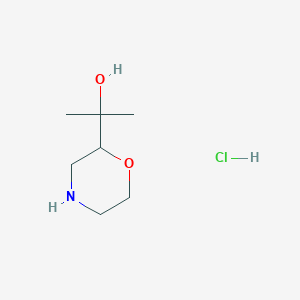

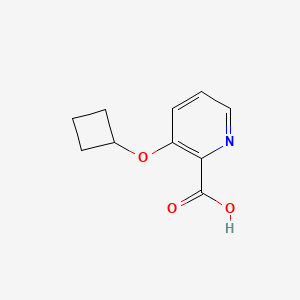

![molecular formula C16H22N2O3 B2861332 Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate CAS No. 1393445-24-3](/img/structure/B2861332.png)

Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate” is a chemical compound with the molecular formula C16H22N2O3. It has a molecular weight of 290.363. The IUPAC name for this compound is benzyl (1S)-2-(cyclopropylamino)-1-methyl-2-oxoethylcarbamate .

Synthesis Analysis

The synthesis of carbamates like “this compound” often involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H18N2O3/c1-10(13(17)16-12-7-8-12)15-14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17)/t10-/m0/s1 .Chemical Reactions Analysis

Carbamates are known to undergo a variety of chemical reactions. For instance, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates can provide carbamates under mild conditions . This environmentally friendly approach is compatible with a wide range of amines, including aromatic/aliphatic and primary/secondary substrates .科学的研究の応用

Isoindolinone Formation

- Application : Isoindolinones can be produced from carbamates derived from benzylamines using Bischler-Napieralski-type cyclization. This method is significant due to its smooth conversion and proposed mechanism involving a carbamoyl cation (Adachi et al., 2014).

Mechanochemical Synthesis

- Application : Carbamates like N-methyl-O-benzyl carbamate have been synthesized mechanochemically, an eco-friendly approach. This process enhances reactivity and operates under mild conditions without the need for activation, as in solution syntheses (Lanzillotto et al., 2015).

Catalytic Hydrofunctionalization

- Application : In a study, benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate underwent catalytic intramolecular hydroamination, proving effective for piperidine derivative formation. This method demonstrates versatility in carbamate chemistry, showing potential in synthesizing various heterocyclic structures (Zhang et al., 2006).

Antitumor Drug Effectiveness

- Application : R 17934 -NSC 238159, a carbamate compound, demonstrated effectiveness against various tumors, highlighting its potential in cancer treatment. The study focused on factors influencing the drug's effectiveness, including administration method and toxicity levels (Atassi & Tagnon, 1975).

Methylene Acetoxylation

- Application : Carbamoyl acetate derivatives have been synthesized through methylene acetoxylation using oxidants. This process is significant for its mild reaction conditions and excellent yield, making it a useful protocol in organic synthesis (Liu et al., 2011).

Agricultural Applications

- Application : Solid lipid nanoparticles and polymeric nanocapsules have been used for the sustained release of carbendazim (methyl-2-benzimidazole carbamate) in agriculture. This method offers advantages like controlled release, reduced environmental toxicity, and enhanced efficiency in disease prevention and control (Campos et al., 2015).

Chemical Synthesis and Biological Activity

- Application : Various alkyl benzimidazole-2-carbamates have been synthesized and evaluated for antineoplastic and antifilarial activities. This research provides insights into the potential therapeutic applications of carbamates in treating cancer and filarial infections (Ram et al., 1992).

作用機序

While the specific mechanism of action for “Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate” is not mentioned in the search results, carbamate compounds in general are known to inhibit the enzyme acetylcholinesterase . This inhibition can lead to a buildup of the neurotransmitter acetylcholine at a nerve synapse or neuromuscular junction .

特性

IUPAC Name |

benzyl N-[1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-11(2)14(15(19)17-13-8-9-13)18-16(20)21-10-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJOCJBVEJLKMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

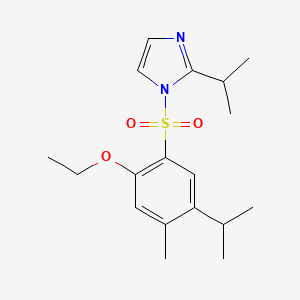

![3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole](/img/structure/B2861253.png)

![2-Ethynylspiro[3.4]octan-2-amine;hydrochloride](/img/structure/B2861261.png)

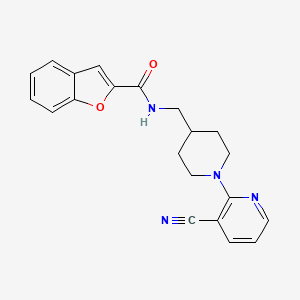

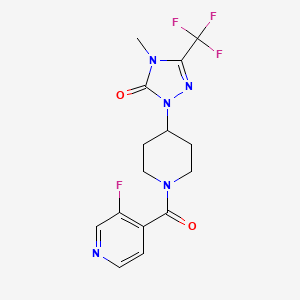

![1-(4-Fluorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2861268.png)

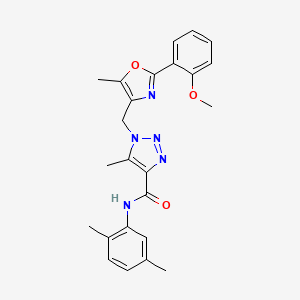

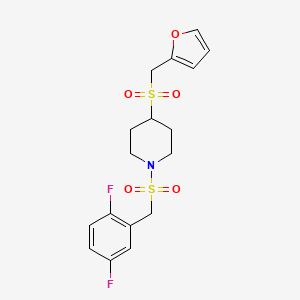

![3-chloro-N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2861269.png)

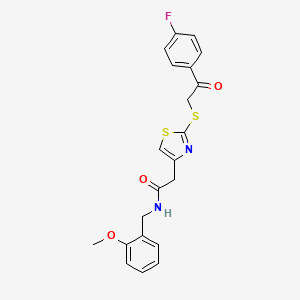

![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2861271.png)